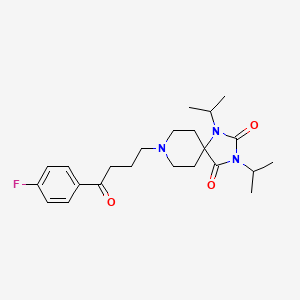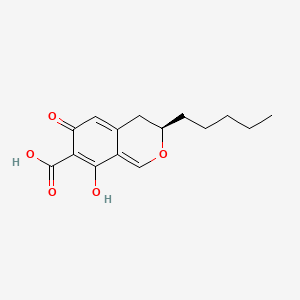
Nintedanib esylate hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nintedanib esylate hemihydrate is a small molecule tyrosine kinase inhibitor used primarily for the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer. It is marketed under the brand names Ofev and Vargatef. This compound works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nintedanib esylate hemihydrate involves multiple steps. One of the key steps includes reacting a compound of formula VI with acetic anhydride and triethyl ortho benzoate to obtain a compound of formula V. This intermediate is then reacted with another compound of formula IV to produce nintedanib . The process involves careful control of reaction conditions to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves the use of hot melt extrusion (HME) to prepare amorphous solid dispersions. This method enhances the dissolution and oral bioavailability of the compound. The process involves blending nintedanib with a polymer matrix, such as Kollidon VA64, and conducting HME at temperatures ranging from 80°C to 220°C .
Chemical Reactions Analysis
Types of Reactions: Nintedanib esylate hemihydrate undergoes various chemical reactions, including hydrolytic ester cleavage, resulting in the formation of the free acid moiety. This moiety is subsequently glucuronidated and excreted in the feces .
Common Reagents and Conditions: Common reagents used in the synthesis of nintedanib include acetic anhydride, triethyl ortho benzoate, and various solvents for recrystallization. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Major Products Formed: The major products formed from the reactions involving this compound include its free acid moiety and glucuronidated metabolites. These products are primarily excreted via feces .
Scientific Research Applications
Nintedanib esylate hemihydrate has a wide range of scientific research applications. It is extensively studied for its role in treating idiopathic pulmonary fibrosis and non-small-cell lung cancer. Additionally, it has shown potential in treating other fibrotic disorders and certain types of cancers due to its ability to inhibit multiple signaling receptors . Research is also ongoing to explore advanced delivery systems, such as nanoparticle-based carriers, to optimize drug targeting and minimize adverse effects .
Mechanism of Action
Nintedanib esylate hemihydrate exerts its effects by inhibiting multiple receptor tyrosine kinases and non-receptor tyrosine kinases. It targets vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor, thereby preventing fibroblast proliferation and differentiation . This inhibition ultimately slows down the progression of fibrotic diseases and certain types of cancers .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to nintedanib esylate hemihydrate include pirfenidone, another drug used for the treatment of idiopathic pulmonary fibrosis. Both drugs are disease-modifying therapies that slow down the progressive loss of lung function .
Uniqueness: this compound is unique in its ability to inhibit multiple receptor tyrosine kinases, making it effective against a broader range of fibrotic disorders and cancers compared to other similar compounds. Its multifaceted mechanism of action and potential for advanced delivery systems further enhance its therapeutic effectiveness .
Properties
CAS No. |
959762-24-4 |
|---|---|
Molecular Formula |
C66H80N10O15S2 |
Molecular Weight |
1317.5 g/mol |
IUPAC Name |
ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrate |
InChI |
InChI=1S/2C31H33N5O4.2C2H6O3S.H2O/c2*1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;2*1-2-6(3,4)5;/h2*4-14,19,33,38H,15-18,20H2,1-3H3;2*2H2,1H3,(H,3,4,5);1H2 |
InChI Key |
IIJNKVHEDSIEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















